molecular formula C20H11BrClN3O3 B11556412 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11556412
M. Wt: 456.7 g/mol
InChI Key: ZTXUPSQVYWOXPP-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromine atom, a nitro group, and a chloro-substituted benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-(5-chloro-1,3-benzoxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The chloro group on the benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-bromo-1,3-benzoxazol-2-yl)aniline
  • N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-fluoro-1,3-benzoxazol-2-yl)aniline

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5-chloro-1,3-benzoxazol-2-yl)aniline stands out due to its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C20H11BrClN3O3

Molecular Weight

456.7 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C20H11BrClN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-3-1-2-13(9-15)20-24-17-10-14(22)5-7-19(17)28-20/h1-11H

InChI Key

ZTXUPSQVYWOXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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